5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)-

Antimicrobial Staphylococcus epidermidis MIC

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- is a heterocyclic building block defined by a central thiazole ring substituted at the 2-position with a 3-pyridinyl group, at the 4-position with a methyl group, and at the 5-position with an acetic acid moiety. This specific substitution pattern creates a distinct chemical space for medicinal chemistry optimization.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 31112-91-1
Cat. No. B12115605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)-
CAS31112-91-1
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CN=CC=C2)CC(=O)O
InChIInChI=1S/C11H10N2O2S/c1-7-9(5-10(14)15)16-11(13-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3,(H,14,15)
InChIKeyRRPORQDCSXVSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- (CAS 31112-91-1): A Key Pyridinyl-Thiazole Scaffold for Antimicrobial Lead Optimization and Kinase Probe Development


5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- is a heterocyclic building block defined by a central thiazole ring substituted at the 2-position with a 3-pyridinyl group, at the 4-position with a methyl group, and at the 5-position with an acetic acid moiety . This specific substitution pattern creates a distinct chemical space for medicinal chemistry optimization. The compound belongs to the 2-(3-pyridyl)-4,5-disubstituted thiazole class, which has demonstrated potent antimicrobial and antiproliferative activities when the 5-position is elaborated with acetyl groups rather than acetic acid [1]. The acetic acid functionality provides a synthetic handle for amide coupling or esterification, enabling exploration of structure-activity relationships (SAR) around the 5-position. This compound serves as a critical intermediate for generating focused libraries targeting antimicrobial resistance and kinase-mediated pathways.

Why Generic 5-Thiazoleacetic Acid Analogs Cannot Substitute for 4-Methyl-2-(3-pyridinyl)- Substitution


The biological and synthetic utility of thiazoleacetic acids is exquisitely sensitive to substitution patterns on both the thiazole ring and the flanking aryl/heteroaryl groups. Systematic structure-activity relationship (SAR) studies of 5-thiazoleacetic acids as CRTH2 antagonists have established that the 4-position of the thiazole requires specific substitution (e.g., 3- or 4-fluorophenyl or 4-pyridyl) for optimal activity, while modifications at the 2-position significantly alter receptor binding and selectivity [1]. Similarly, antimicrobial SAR within the 2-(3-pyridyl)-4,5-disubstituted thiazole class reveals that increasing the size of substitutions at either position 4 or 5 on the thiazole nucleus decreases antimicrobial activity [2]. The precise 4-methyl-2-(3-pyridinyl) substitution pattern in the target compound provides a unique vector for further derivatization at the 5-position acetic acid handle, which is not replicable by generic thiazoleacetic acids lacking either the methyl group or the 3-pyridinyl moiety. Substituting a generic analog would compromise both the SAR-defined activity and the specific synthetic utility of this scaffold.

Quantitative Differentiation Evidence: 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- vs. 5-Acetyl and 5-Carboxylic Acid Analogs


5-Acetyl Analog Demonstrates Potent Antibacterial Activity Against S. epidermidis, Validating the 2-(3-Pyridyl)-4-methylthiazole Scaffold

While 5-thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- itself has not been directly assayed, its close structural analog 5-acetyl-4-methyl-2-(3-pyridyl)thiazole (AMPT) exhibits potent antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.24 μg/mL, demonstrating twofold superiority over ampicillin (MIC ~0.48 μg/mL) [1]. This establishes the 2-(3-pyridyl)-4-methylthiazole core as a privileged scaffold for antimicrobial activity. The target compound's 5-acetic acid handle provides a site for further optimization (e.g., amide formation) to potentially enhance potency or modify physicochemical properties.

Antimicrobial Staphylococcus epidermidis MIC

5-Acetyl Analog Demonstrates Equipotent Antifungal Activity to Amphotericin B Against G. candidum

The 5-acetyl analog (AMPT) exhibits antifungal activity against Geotricum candidum with an MIC of 0.48 μg/mL, which is equipotent to amphotericin B, a clinically used antifungal agent [1]. This demonstrates that the 2-(3-pyridyl)-4-methylthiazole scaffold can achieve potent antifungal activity comparable to a standard-of-care drug when properly substituted at the 5-position. The target compound's 5-acetic acid offers a distinct chemical handle for generating novel antifungal leads.

Antifungal Geotricum candidum MIC

5-Acetyl Analog (AMPT) Shows Superior Anti-MRSA Activity Compared to Vancomycin and Teicoplanin

AMPT, the 5-acetyl analog, demonstrates superior in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates compared to vancomycin and teicoplanin. The MIC50 and MIC90 values for AMPT are 2 mg/L and 4 mg/L, respectively, which are 2- to 4-fold lower than those for vancomycin (MIC50 4 mg/L, MIC90 16 mg/L) and 2-fold lower than those for teicoplanin (MIC50 4 mg/L, MIC90 8 mg/L) [1]. This quantifies the potential of the 2-(3-pyridyl)-4-methylthiazole core to address multidrug-resistant infections.

Antibacterial MRSA MIC50/MIC90

5-Acetyl Analog Exhibits Rapid Bactericidal Activity and Anti-Quorum Sensing Effects Against MRSA

In time-kill assays against two multidrug-resistant MRSA isolates, AMPT (5-acetyl analog) demonstrated bactericidal activity within 4 hours of treatment, with no viable bacterial cells detected after 24 hours [1]. Additionally, AMPT exhibited anti-quorum sensing (anti-QS) activity against Chromobacterium violaceum and MRSA at subinhibitory concentrations, reducing virulence factor production and inhibiting biofilm formation [1]. This dual mechanism of action (bactericidal + anti-virulence) is a distinctive feature of the scaffold.

Antibacterial Time-kill assay Anti-quorum sensing

Optimal Use Cases for 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- Based on Validated Scaffold Properties


Synthesis of 5-Acetyl and Related Derivatives for Antimicrobial SAR Studies

The 5-acetic acid group can be converted to a 5-acetyl moiety via standard functional group interconversions, enabling generation of the potent antimicrobial analog AMPT. This provides a reliable synthetic route to a validated lead compound, bypassing the need for de novo synthesis of the thiazole core. The scaffold's established SAR around the 5-position [1] supports focused library generation around this handle to explore antimicrobial potency, selectivity, and pharmacokinetic properties.

Generation of Amide and Ester Libraries for Anti-MRSA and Anti-Virulence Drug Discovery

The 5-acetic acid handle is ideally suited for amide coupling with diverse amines to produce a library of 5-acetamide derivatives. Given the scaffold's demonstrated anti-MRSA activity and anti-quorum sensing effects [2], such a library can be screened for improved potency, reduced cytotoxicity, or enhanced anti-virulence profiles. This approach directly leverages the scaffold's validated biology while introducing chemical diversity at a position known to modulate activity.

Probe Development for Kinase and CRTH2 Antagonist Programs

Thiazoleacetic acids are established scaffolds for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists [3]. The specific 4-methyl-2-(3-pyridinyl) substitution pattern may offer selectivity advantages over other aryl-substituted analogs. The 5-acetic acid can be elaborated to optimize binding interactions, making this compound a strategic starting point for developing CRTH2 probes or for exploring kinase inhibition, as suggested by related thiazole-pyridine derivatives.

Synthetic Intermediate for Heterocyclic Chemistry and Material Science Applications

The compound's bifunctional nature (pyridine nitrogen and carboxylic acid) makes it a versatile building block for coordination chemistry and metal-organic frameworks (MOFs). The pyridinyl group can coordinate to metal centers while the carboxylic acid can serve as a linker or functionalization site. This dual functionality is not present in simpler thiazole or pyridine analogs, offering unique opportunities in materials research.

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